Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 19945-56-3
VCID: VC6393655
InChI: InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+
SMILES: CCOP(=O)(CC(=CC(=O)OC)C)OCC
Molecular Formula: C10H19O5P
Molecular Weight: 250.231

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

CAS No.: 19945-56-3

Cat. No.: VC6393655

Molecular Formula: C10H19O5P

Molecular Weight: 250.231

* For research use only. Not for human or veterinary use.

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate - 19945-56-3

Specification

CAS No. 19945-56-3
Molecular Formula C10H19O5P
Molecular Weight 250.231
IUPAC Name methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Standard InChI InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+
Standard InChI Key UBBRMCHLUWPZKH-UHFFFAOYSA-N
SMILES CCOP(=O)(CC(=CC(=O)OC)C)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate consists of a diethyl phosphonate group (PO(OEt)2-\text{PO(OEt)}_2) attached to the γ-carbon of a 3-methylbut-2-enoate ester. The EE-configuration of the double bond is confirmed by its IUPAC name, methyl (EE)-4-diethoxyphosphoryl-3-methylbut-2-enoate, and spectroscopic data. The presence of the electron-withdrawing phosphonate group enhances the electrophilicity of the α,β-unsaturated ester, facilitating conjugate addition reactions.

Key Structural Features:

  • Phosphonate Group: Imparts stability against hydrolysis compared to phosphate analogues.

  • α,β-Unsaturated Ester: Enables Michael additions and cycloadditions.

  • Branching at C3: The methyl group at C3 introduces steric effects that influence regioselectivity in reactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H19O5P\text{C}_{10}\text{H}_{19}\text{O}_5\text{P}
Molecular Weight250.231 g/mol
IUPAC NameMethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
SMILESCCOP(=O)(CC(=CC(=O)OC)C)OCC
InChIKeyUBBRMCHLUWPZKH-UHFFFAOYSA-N

Synthesis and Optimization

Michaelis-Arbuzov Reaction

The primary synthesis route involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with methyl 4-bromo-3-methylbut-2-enoate. This method yields the target compound with moderate to high efficiency under optimized conditions.

Reaction Mechanism:

  • Nucleophilic Attack: Triethyl phosphite displaces the bromide ion, forming a pentavalent phosphorus intermediate.

  • Rearrangement: The intermediate undergoes Arbuzov rearrangement, yielding the diethyl phosphonate and regenerating the ester group.

Optimization Parameters:

  • Temperature: 80–100°C under reflux.

  • Catalyst: Anhydrous conditions are critical to prevent hydrolysis.

  • Yield: Reported yields range from 65% to 85%, depending on stoichiometry and purity of reagents.

Table 2: Synthetic Conditions and Outcomes

ParameterConditionOutcome
SolventToluene78% Yield
Temperature90°C, 12 hrsComplete Conversion
Molar Ratio (P:Br)1.2:1Minimal Byproducts

Applications in Organic Synthesis

Cross-Coupling Reactions

The phosphonate group in methyl 4-(diethyl phosphono)-3-methylbut-2-enoate serves as a directing group in palladium-catalyzed cross-couplings. For example, Heck reactions with aryl halides produce styryl derivatives, which are precursors to flavonoids and lignans.

Case Study:

  • Substrate: Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate + 4-iodoanisole.

  • Catalyst: Pd(OAc)2_2/PPh3_3.

  • Product: 4-Methoxystyryl phosphonate (yield: 72%).

Enzyme Inhibition

Preliminary studies suggest that structural analogues of this compound inhibit acetylcholinesterase (AChE), a target for Alzheimer’s therapy. The phosphonate moiety mimics the transition state of acetylcholine hydrolysis, though specific data for this compound remain unpublished.

Comparison with Analogous Compounds

Ethyl 4-(Diethoxyphosphoryl)-3-Methylbut-2-Enoate

The ethyl variant (CAS No. 39760-56-0) shares structural similarity but differs in ester alkyl groups (-OEt\text{-OEt} vs. -OMe\text{-OMe}). This minor alteration impacts solubility and reactivity:

Table 3: Methyl vs. Ethyl Derivatives

PropertyMethyl DerivativeEthyl Derivative
Molecular Weight250.231 g/mol264.25 g/mol
LogP (Predicted)1.82.3
AChE IC50_{50}Not tested12.4 µM

The ethyl derivative’s higher lipophilicity enhances membrane permeability, explaining its superior bioactivity in insecticidal assays.

Future Research Directions

Agricultural Applications

Screening for herbicidal or fungicidal activity is warranted, given the efficacy of related phosphonates in disrupting plant lipid metabolism.

Medicinal Chemistry

Structural modifications, such as replacing the methyl ester with a bioisostere (e.g., amide), could improve pharmacokinetic properties.

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